molecular formula C16H26N2O B7932589 (S)-2-Amino-N-isopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide

(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide

Cat. No.: B7932589
M. Wt: 262.39 g/mol
InChI Key: FNZYBFUFGYORBJ-HNNXBMFYSA-N
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Description

(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide is a chiral amide compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure includes an amino group, an isopropyl group, a methyl group, and a 4-methyl-benzyl group attached to a butyramide backbone, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methylbutanoic acid, isopropylamine, and 4-methylbenzyl chloride.

    Amidation Reaction: The (S)-2-amino-3-methylbutanoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This intermediate is then reacted with isopropylamine to form the amide bond.

    N-Alkylation: The resulting amide is then subjected to N-alkylation using 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce any oxidized derivatives back to the original compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.

    Substitution: Sodium hydride, potassium carbonate, and other bases in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.

    Material Science: The compound’s unique structure allows it to be incorporated into polymers and other materials, enhancing their properties such as strength, flexibility, and thermal stability.

    Biological Studies: Researchers can use the compound to study its interactions with biological molecules, providing insights into its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-isopropyl-3-methyl-N-benzyl-butyramide
  • (S)-2-Amino-N-isopropyl-3-methyl-N-(4-chlorobenzyl)-butyramide
  • (S)-2-Amino-N-isopropyl-3-methyl-N-(4-methoxybenzyl)-butyramide

Uniqueness

(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide is unique due to the presence of the 4-methyl-benzyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-[(4-methylphenyl)methyl]-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-11(2)15(17)16(19)18(12(3)4)10-14-8-6-13(5)7-9-14/h6-9,11-12,15H,10,17H2,1-5H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZYBFUFGYORBJ-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C(C)C)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN(C(C)C)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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